molecular formula C8H12F3NO B2784619 7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine CAS No. 2305252-44-0

7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine

Cat. No.: B2784619
CAS No.: 2305252-44-0
M. Wt: 195.185
InChI Key: QILJCRLAAIALLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a tetrahydro-2H-azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable precursor with methoxy and trifluoromethyl substituents under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and cost-effective production. Additionally, purification techniques, such as distillation and chromatography, are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug discovery and development.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-4-(trifluoromethyl)coumarin: A related compound with similar functional groups but a different core structure.

    7-Ethoxy-4-(trifluoromethyl)coumarin: Another analog with an ethoxy group instead of a methoxy group.

    7-Benzyloxy-4-(trifluoromethyl)coumarin: A compound with a benzyloxy group, offering different chemical properties.

Uniqueness

7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine is unique due to its tetrahydro-2H-azepine ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where its particular structure and reactivity are advantageous.

Biological Activity

7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H10F3NC_7H_{10}F_3N with a molecular weight of approximately 179.16 g/mol. The presence of the methoxy and trifluoromethyl groups contributes to its unique electronic properties, which may enhance its biological activity.

Anti-inflammatory Properties

Research has indicated that derivatives of tetrahydroazepines exhibit significant anti-inflammatory effects. A study highlighted that modifications to the tetrahydroazepine structure could lead to improved anti-neuroinflammatory activity. The introduction of the trifluoromethyl group is believed to increase lipophilicity and enhance interaction with biological targets .

Cytotoxicity

In vitro studies have demonstrated that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. For instance, related compounds showed IC50 values in the micromolar range against mouse lymphoma cells . The specific cytotoxicity of this compound has yet to be extensively characterized.

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties. Analogous compounds have been tested against a variety of bacterial strains such as E. coli and S. aureus, showing promising inhibition zones . Further investigation into the antimicrobial efficacy of this compound is warranted.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Receptors : The structural configuration may facilitate binding to specific receptors involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It may influence various signaling pathways linked to cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to affect ROS levels in cells, contributing to their cytotoxic effects.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Neuroinflammation : A study investigated the anti-neuroinflammatory potential of modified tetrahydroazepines and found that certain derivatives exhibited significant reductions in pro-inflammatory cytokines in vitro .
  • Cytotoxicity Against Cancer Cells : Research on structurally similar compounds indicated varying degrees of cytotoxicity against human cancer cell lines; further studies are needed to establish the specific IC50 values for this compound.

Data Table: Biological Activity Overview

Activity TypeTest SubjectResultReference
Anti-inflammatoryIn vitro (neuroinflammation)Significant reduction in cytokines
CytotoxicityMouse lymphoma cellsIC50 ~1.5 µM
AntimicrobialBacterial strainsInhibition zones observed

Properties

IUPAC Name

7-methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO/c1-13-7-3-2-6(4-5-12-7)8(9,10)11/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILJCRLAAIALLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCC(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.